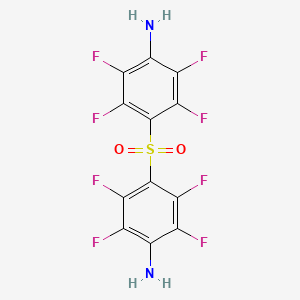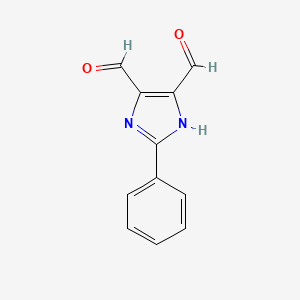![molecular formula C20H26Si2 B14277789 [Ethyne-1,2-diyldi(4,1-phenylene)]bis(trimethylsilane) CAS No. 136118-17-7](/img/structure/B14277789.png)
[Ethyne-1,2-diyldi(4,1-phenylene)]bis(trimethylsilane)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[Ethyne-1,2-diyldi(4,1-phenylene)]bis(trimethylsilane) is an organosilicon compound characterized by the presence of ethyne and phenylene groups linked to trimethylsilane
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [Ethyne-1,2-diyldi(4,1-phenylene)]bis(trimethylsilane) typically involves the coupling of trimethylsilylacetylene with a phenylene derivative under specific conditions. One common method is the palladium-catalyzed cross-coupling reaction, which provides high yields and selectivity. The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like tetrahydrofuran (THF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions
[Ethyne-1,2-diyldi(4,1-phenylene)]bis(trimethylsilane) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can yield silanes with different substituents.
Substitution: The trimethylsilyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles like Grignard reagents or organolithium compounds are employed under anhydrous conditions.
Major Products
The major products formed from these reactions include silanols, siloxanes, and various substituted silanes, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
[Ethyne-1,2-diyldi(4,1-phenylene)]bis(trimethylsilane) has several scientific research applications:
Materials Science: It is used in the synthesis of advanced materials, including polymers and nanocomposites, due to its ability to impart unique mechanical and thermal properties.
Organic Synthesis: The compound serves as a building block for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Catalysis: It is employed as a ligand in catalytic systems, enhancing the efficiency and selectivity of various chemical reactions.
Biological Studies: Research has explored its potential in drug delivery systems and as a precursor for bioactive compounds.
Mecanismo De Acción
The mechanism by which [Ethyne-1,2-diyldi(4,1-phenylene)]bis(trimethylsilane) exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trimethylsilyl groups can enhance the lipophilicity of the compound, facilitating its passage through biological membranes. Additionally, the phenylene and ethyne groups can participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
1-(4-Fluorophenyl)piperazine: This compound shares structural similarities with [Ethyne-1,2-diyldi(4,1-phenylene)]bis(trimethylsilane) but differs in its functional groups and applications.
2,4-Difluorophenyl isocyanate: Another related compound with distinct chemical properties and reactivity.
Ethyl acetoacetate: Although structurally different, it is often used in similar synthetic applications.
Uniqueness
[Ethyne-1,2-diyldi(4,1-phenylene)]bis(trimethylsilane) is unique due to its combination of ethyne, phenylene, and trimethylsilane groups, which confer distinct chemical reactivity and physical properties. This uniqueness makes it valuable in specialized applications where other compounds may not be as effective.
Propiedades
Número CAS |
136118-17-7 |
|---|---|
Fórmula molecular |
C20H26Si2 |
Peso molecular |
322.6 g/mol |
Nombre IUPAC |
trimethyl-[4-[2-(4-trimethylsilylphenyl)ethynyl]phenyl]silane |
InChI |
InChI=1S/C20H26Si2/c1-21(2,3)19-13-9-17(10-14-19)7-8-18-11-15-20(16-12-18)22(4,5)6/h9-16H,1-6H3 |
Clave InChI |
GWWJUWBOBXXQKS-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)C1=CC=C(C=C1)C#CC2=CC=C(C=C2)[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



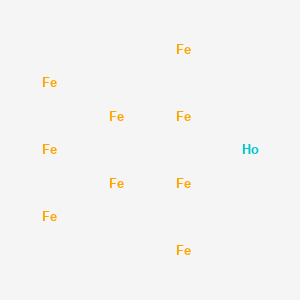

![methyl (3R,5R)-1-methyl-6-oxa-1-azaspiro[4.5]decane-3-carboxylate](/img/structure/B14277731.png)
![3-[3-(Trimethoxysilyl)propyl]pentane-2,4-dione](/img/structure/B14277735.png)
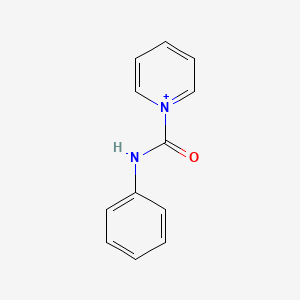
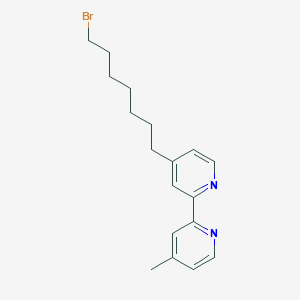
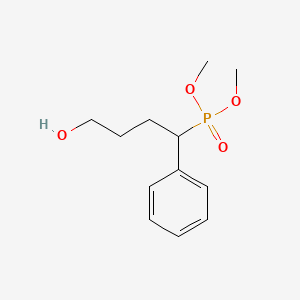
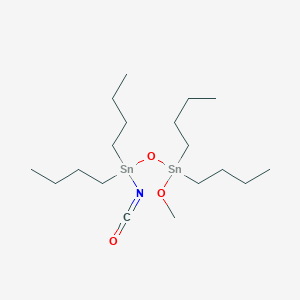

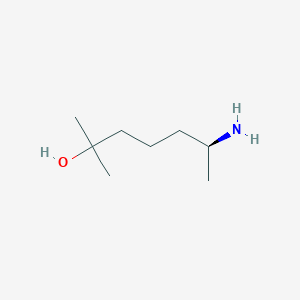
![1-[(1H-Indol-3-yl)acetyl]piperidin-2-one](/img/structure/B14277780.png)
